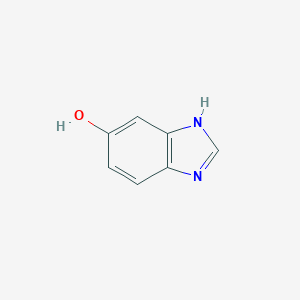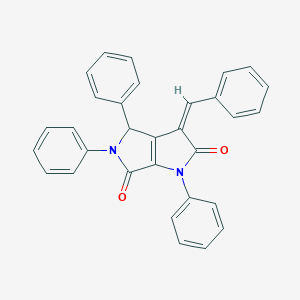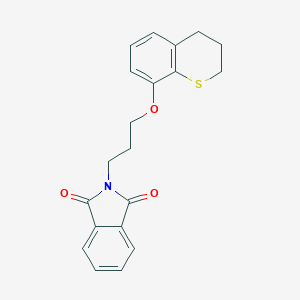
8-((3-Phthalimidopropyl)oxy)thiochroman
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-((3-Phthalimidopropyl)oxy)thiochroman, also known as PPTC, is a chemical compound that has been widely studied for its potential applications in scientific research. PPTC belongs to the class of thiochroman derivatives and has been found to have significant effects on the biochemical and physiological processes in the body. In
作用機序
The mechanism of action of 8-((3-Phthalimidopropyl)oxy)thiochroman is not fully understood, but it is believed to act on the dopamine D2 receptor and modulate its activity. 8-((3-Phthalimidopropyl)oxy)thiochroman has been found to increase dopamine release in the brain, which may explain its potential use in the treatment of Parkinson's disease. It has also been found to inhibit the activity of the enzyme histone deacetylase, which may explain its anti-cancer properties.
生化学的および生理学的効果
8-((3-Phthalimidopropyl)oxy)thiochroman has been found to have significant effects on the biochemical and physiological processes in the body. It has been shown to increase dopamine release in the brain, which may improve cognitive function and motor control. 8-((3-Phthalimidopropyl)oxy)thiochroman has also been found to have anti-inflammatory properties, which may reduce inflammation in the body and prevent the development of certain diseases. Additionally, 8-((3-Phthalimidopropyl)oxy)thiochroman has been found to have anti-cancer properties, which may inhibit the growth of cancer cells and prevent the development of tumors.
実験室実験の利点と制限
8-((3-Phthalimidopropyl)oxy)thiochroman has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been found to have low toxicity and is well-tolerated in animal studies. However, 8-((3-Phthalimidopropyl)oxy)thiochroman also has some limitations. It has poor solubility in water, which may limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on 8-((3-Phthalimidopropyl)oxy)thiochroman. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Further studies are needed to determine the optimal dosage and administration of 8-((3-Phthalimidopropyl)oxy)thiochroman for these conditions. Another area of interest is its anti-cancer properties. Future research may focus on developing 8-((3-Phthalimidopropyl)oxy)thiochroman derivatives that are more effective at inhibiting the growth of cancer cells. Additionally, further studies are needed to fully understand the mechanism of action of 8-((3-Phthalimidopropyl)oxy)thiochroman and how it affects the biochemical and physiological processes in the body.
合成法
The synthesis of 8-((3-Phthalimidopropyl)oxy)thiochroman involves the reaction of 3-phthalimidopropyl bromide with 3,4-dihydro-2H-thiochromene in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure 8-((3-Phthalimidopropyl)oxy)thiochroman. This method has been found to be efficient and yields the desired product in good yields.
科学的研究の応用
8-((3-Phthalimidopropyl)oxy)thiochroman has been extensively studied for its potential applications in scientific research. It has been found to have significant effects on the central nervous system and has been investigated for its potential use in the treatment of various neurological disorders such as Parkinson's disease and Alzheimer's disease. 8-((3-Phthalimidopropyl)oxy)thiochroman has also been found to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs.
特性
CAS番号 |
153804-49-0 |
|---|---|
製品名 |
8-((3-Phthalimidopropyl)oxy)thiochroman |
分子式 |
C20H19NO3S |
分子量 |
353.4 g/mol |
IUPAC名 |
2-[3-(3,4-dihydro-2H-thiochromen-8-yloxy)propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C20H19NO3S/c22-19-15-8-1-2-9-16(15)20(23)21(19)11-5-12-24-17-10-3-6-14-7-4-13-25-18(14)17/h1-3,6,8-10H,4-5,7,11-13H2 |
InChIキー |
NCVVRDVVZRKLEH-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(=CC=C2)OCCCN3C(=O)C4=CC=CC=C4C3=O)SC1 |
正規SMILES |
C1CC2=C(C(=CC=C2)OCCCN3C(=O)C4=CC=CC=C4C3=O)SC1 |
その他のCAS番号 |
153804-49-0 |
同義語 |
2-(3-thiochroman-8-yloxypropyl)isoindole-1,3-dione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



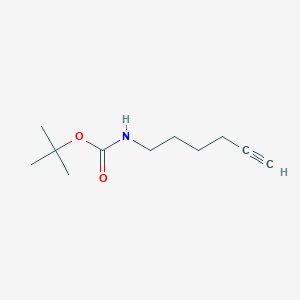
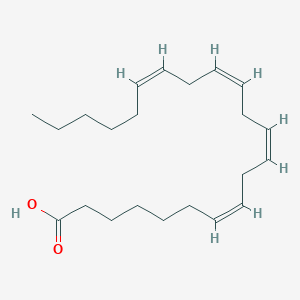
![Ethyl 1H-imidazo[1,2-b]pyrazole-6-carboxylate](/img/structure/B117297.png)
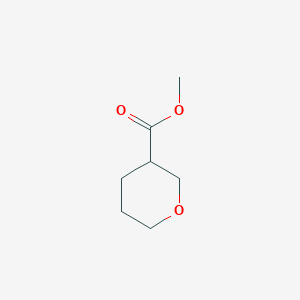
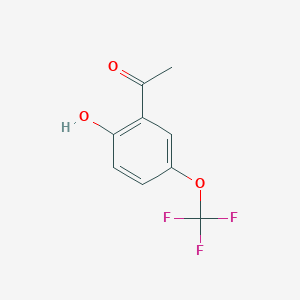
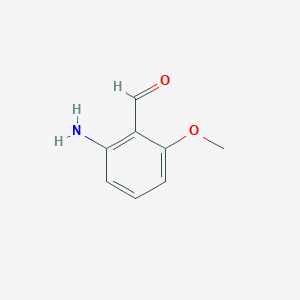
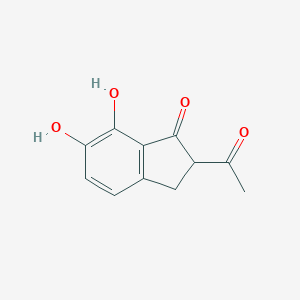
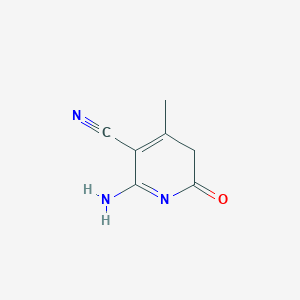
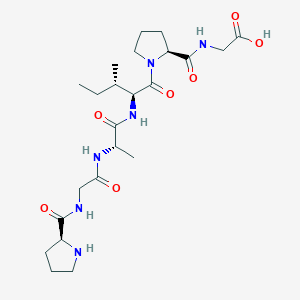
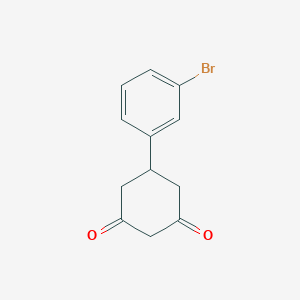
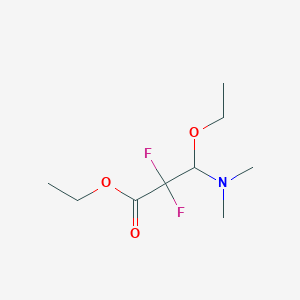
![1-Acetyl-2-[(4-bromophenyl)-chloromethyl]-2-chloroindol-3-one](/img/structure/B117330.png)
